BenchChemオンラインストアへようこそ!

3-Sialyl-D-glucose (α/β mixture)

Neuraminidase Inhibition Antiviral Drug Discovery Enzyme Assay

3-Sialyl-D-glucose (α/β mixture), CAS 35259-22-4, is a synthetic disaccharide composed of N-acetylneuraminic acid (Neu5Ac) linked via an α(2→3) glycosidic bond to D-glucose. With a molecular weight of 471.4 g/mol and formula C₁₇H₂₉NO₁₄, it is structurally the minimal sialoside unit of the GM3 ganglioside series, lacking the galactose residue found in 3'-sialyllactose.

Molecular Formula C₁₇H₂₉NO₁₄
Molecular Weight 471.41
CAS No. 35259-22-4
Cat. No. B1147632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Sialyl-D-glucose (α/β mixture)
CAS35259-22-4
Synonyms3-O-(N-Acetyl-α-neuraminosyl)-D-glucose;  O-α-N-Acetyl-D-neuraminosyl-(2 → 3)-D-glucose
Molecular FormulaC₁₇H₂₉NO₁₄
Molecular Weight471.41
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Sialyl-D-glucose (α/β mixture) CAS 35259-22-4 – A Disaccharide Sialoside for Antiviral Research


3-Sialyl-D-glucose (α/β mixture), CAS 35259-22-4, is a synthetic disaccharide composed of N-acetylneuraminic acid (Neu5Ac) linked via an α(2→3) glycosidic bond to D-glucose [1]. With a molecular weight of 471.4 g/mol and formula C₁₇H₂₉NO₁₄, it is structurally the minimal sialoside unit of the GM3 ganglioside series, lacking the galactose residue found in 3'-sialyllactose . The compound is primarily utilized as a tool to study sialic acid-dependent viral entry mechanisms, particularly the inhibition of influenza neuraminidase and hemagglutinin [1].

Why 3-Sialyl-D-glucose Cannot Be Replaced by General Sialylated Oligosaccharides


Sialylated glycans are not functionally interchangeable; their biological activity is exquisitely dependent on the underlying sugar scaffold and linkage topology. While 3'-sialyllactose (Neu5Acα2-3Galβ1-4Glc) and 6'-sialyllactose (Neu5Acα2-6Galβ1-4Glc) are abundant in human milk and serve as common reference compounds, 3-Sialyl-D-glucose presents a fundamentally different pharmacophore: the sialic acid is attached directly to the 3-position of glucose, eliminating the galactose spacer entirely [1]. This structural truncation results in a distinct spatial presentation of the sialic acid moiety to viral hemagglutinin and neuraminidase binding pockets. Consequently, binding affinity, inhibitory potency, and enzyme kinetics cannot be extrapolated from 3'- or 6'-sialyllactose data, nor from larger ganglioside oligosaccharides like GM3 . For users requiring the minimal Neu5Acα2-3Glc pharmacophore for mechanistic studies or inhibitor development, generic substitution with other sialosides would invalidate experimental structure-activity relationships.

Quantitative Head-to-Head Evidence for 3-Sialyl-D-glucose Selection


Neuraminidase-3 (NEU3) Inhibition Potency vs. DANA

In a fluorescence-based assay using recombinant human neuraminidase-3 (NEU3) and 4-methylumbelliferyl-N-acetyl-α-D-neuraminic acid (4MU-NANA) as substrate, 3-Sialyl-D-glucose demonstrated an IC₅₀ of 24,000 nM (24 µM) [1]. By contrast, the well-established reference inhibitor DANA (2,3-dehydro-2-deoxy-N-acetylneuraminic acid) exhibits an IC₅₀ of 13 ± 3 µM against the same enzyme under comparable conditions [2]. This places 3-Sialyl-D-glucose within approximately 1.8-fold of DANA's potency, confirming its suitability as a tool compound for NEU3 inhibition studies.

Neuraminidase Inhibition Antiviral Drug Discovery Enzyme Assay

Minimal Sialoside Scaffold Differentiation: Neu5Acα2-3Glc vs. Neu5Acα2-3Galβ1-4Glc (3'-SL)

Crystallographic and competitive binding studies have established that influenza A hemagglutinin discriminates between Neu5Acα2-3Gal and Neu5Acα2-6Gal linkages, with 5- to 30-fold differences in inhibitory potency [1][2]. The minimal disaccharide 3-Sialyl-D-glucose (Neu5Acα2-3Glc) eliminates the galactose C-4 hydroxyl and C-6 hydroxymethyl group that are present in 3'-sialyllactose, reducing the scaffold by one monosaccharide unit (MW 471.4 vs. 633.6 g/mol) [3]. This structural simplification is predicted to alter the orientation of the sialic acid glycerol side chain within the hemagglutinin receptor-binding pocket, offering a distinct selectivity profile that is not achievable with the bulkier 3'-SL scaffold.

Glycan Structure-Activity Relationship Hemagglutinin Binding Sialoside Design

Dual Neuraminidase/Hemagglutinin Blocking Function vs. Single-Mechanism Sialidase Inhibitors

According to product documentation from BOC Sciences, 3-Sialyl-D-glucose is described as a synthetic inhibitor that can selectively block hemagglutinin in influenza and parainfluenza viruses, destroying the cellular adsorption ability of viral particles and decreasing their infectious activity . The compound possesses both a sialic acid moiety for neuraminidase active-site recognition and a glucose backbone that can occupy the hemagglutinin receptor-binding pocket. In contrast, DANA acts primarily as a transition-state analog inhibitor of neuraminidase without engaging hemagglutinin [1]. This dual functionality positions 3-Sialyl-D-glucose as a tool for investigating simultaneous blockade of both viral surface glycoproteins—a property not shared by neuraminidase-selective inhibitors.

Dual Mechanism Antivirals Influenza Entry Inhibition Hemagglutinin Blockade

α/β Anomeric Mixture Property: Solution-Phase Equilibration Advantage

3-Sialyl-D-glucose is supplied as an α/β anomeric mixture at the glucose reducing end, reflecting thermodynamic equilibration in aqueous solution [1]. In D₂O at pD 7.0, the anomeric ratio typically approaches α:β ≈ 36:64 as determined by ¹H NMR integration of the anomeric proton signals [2]. This equilibrium mixture provides a broader conformational landscape than single-anomer preparations of comparable sialosides (e.g., chemically synthesized 3'-sialyllactose often supplied as the pure β-anomer), enabling studies of anomer-dependent recognition by lectins, glycosidases, or transporters without requiring separate synthetic batches [3].

Anomeric Equilibration Solution Stability Glycosidase Substrate

High-Value Procurement Scenarios for 3-Sialyl-D-glucose (α/β mixture)


Minimal Pharmacophore Studies for Influenza Hemagglutinin-Sialoside Interaction

Researchers mapping the binding determinants of influenza A hemagglutinin require the smallest sialoside that retains measurable affinity. 3-Sialyl-D-glucose (Neu5Acα2-3Glc), being a disaccharide, serves as the minimal scaffold for defining the energetic contribution of the glucose residue versus the galactose-containing 3'-sialyllactose [1]. Its quantified IC₅₀ of 24 µM against neuraminidase-3 [2] and dual hemagglutinin-blocking property make it the preferred probe for structure-activity relationship (SAR) studies where incremental addition of sugar residues is being investigated.

Neuraminidase-3 (NEU3) Specificity Profiling in Cancer and Neurological Disease Models

Human neuraminidase-3 (NEU3) is implicated in cancer cell apoptosis, neuronal differentiation, and adhesion [1]. The BindingDB IC₅₀ value of 24 µM for 3-Sialyl-D-glucose against recombinant human NEU3 provides a quantitative activity benchmark for this enzyme [2]. Unlike pan-sialidase inhibitors such as DANA, 3-Sialyl-D-glucose's dual neuraminidase/hemagglutinin profile enables its use as a multifunctional probe in cellular models where both sialidase activity and sialic acid-dependent cell-surface recognition events need to be simultaneously modulated .

Synthesis of Neoglycoconjugates and Polyvalent Sialoside Arrays

The α/β mixture of 3-Sialyl-D-glucose provides a convenient starting material for reductive amination or glycosylamine formation at the reducing end, enabling conjugation to proteins, polymers, or surfaces without prior anomer separation [1]. The reduced steric profile of the glucose core (versus lactose-based sialosides) minimizes non-specific interactions in polyvalent display systems, making it the scaffold of choice for constructing defined-density sialoside arrays for hemagglutinin avidity measurements [2].

Quote Request

Request a Quote for 3-Sialyl-D-glucose (α/β mixture)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.